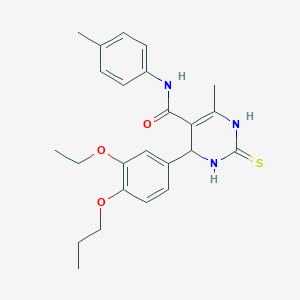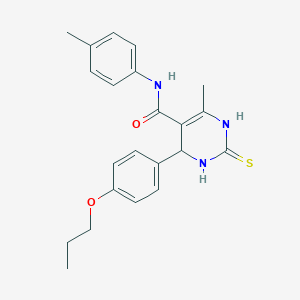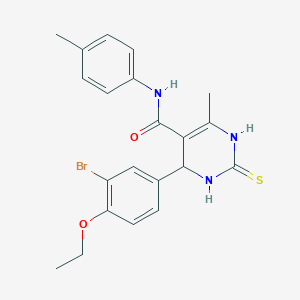
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMTBT, is a synthetic antioxidant compound that has been extensively studied for its potential use in various fields including pharmaceuticals, food additives, and cosmetics.
Wirkmechanismus
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also inhibits lipid peroxidation and prevents the formation of reactive oxygen species. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further enhancing its antioxidant properties.
Biochemical and Physiological Effects:
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce inflammation. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively non-toxic and has been shown to have low cytotoxicity. However, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has poor solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans.
Zukünftige Richtungen
There are several future directions for research on (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and its potential therapeutic benefits in these diseases. Another area of interest is the use of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione as a food additive and cosmetic ingredient. Further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in these applications. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans, as well as its potential interactions with other drugs.
Synthesemethoden
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid in the presence of a catalyst. Other methods include the reaction of 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid with 3,5-di-tert-butyl-4-hydroxybenzyl chloride in the presence of a base or the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiosemicarbazide followed by the reaction with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been investigated for its potential use as a food additive and a cosmetic ingredient due to its antioxidant properties.
Eigenschaften
Produktname |
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C22H31NO3S |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
(5E)-3-butan-2-yl-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H31NO3S/c1-9-13(2)23-19(25)17(27-20(23)26)12-14-10-15(21(3,4)5)18(24)16(11-14)22(6,7)8/h10-13,24H,9H2,1-8H3/b17-12+ |
InChI-Schlüssel |
HOYATWODJTTXLP-SFQUDFHCSA-N |
Isomerische SMILES |
CCC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/SC1=O |
SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
Kanonische SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)




![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)